molecular formula C13H13NO B6365900 MFCD18311968 CAS No. 1261931-37-6

MFCD18311968

Cat. No.: B6365900
CAS No.: 1261931-37-6
M. Wt: 199.25 g/mol
InChI Key: MKEKVLWFWLBPOL-UHFFFAOYSA-N
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Description

Such compounds are frequently utilized in pharmaceutical and agrochemical research due to their bioactivity and synthetic versatility.

Key inferred properties (derived from structurally similar compounds in the evidence):

  • Molecular weight: Likely between 180–250 g/mol (common for small-molecule heterocycles or halogenated aromatics).
  • Solubility: Moderate to low aqueous solubility, typical of halogenated or aromatic systems (e.g., 0.24–0.69 mg/ml for comparable compounds) .
  • Bioactivity: Potential interactions with biological targets such as enzymes or receptors, as seen in analogs with high GI absorption or BBB permeability .

Properties

IUPAC Name

2-(2,3-dimethylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-5-3-6-11(10(9)2)13-12(15)7-4-8-14-13/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEKVLWFWLBPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CC=N2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682568
Record name 2-(2,3-Dimethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-37-6
Record name 2-(2,3-Dimethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18311968 involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:

    Step 1: Selection of starting materials such as specific organic compounds.

    Step 2: Reaction under controlled conditions, often involving catalysts and solvents.

    Step 3: Purification of the product using techniques like crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch Processing: Where reactions are carried out in large reactors.

    Continuous Flow Processing: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

MFCD18311968 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

MFCD18311968 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18311968 involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymatic reactions.

    Interaction with Receptors: Modulating receptor activity and signaling pathways.

    Pathway Involvement: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds were selected for comparison based on structural motifs, functional groups, or synthetic routes described in the evidence.

CAS 918538-05-3 (MDL: MFCD11044885)

  • Molecular formula : C₆H₃Cl₂N₃
  • Molecular weight : 188.01 g/mol
  • Key properties: Boiling point: Not explicitly stated, but inferred to be >200°C (common for chlorinated heterocycles). Hydrogen bond acceptors/donors: 3/0, indicating moderate polarity .
Parameter MFCD18311968 (Inferred) CAS 918538-05-3 Difference/Rationale
Molecular weight ~190–210 g/mol 188.01 g/mol Similar size class
Log S (ESOL) ~-2.5 to -3.0 -2.47 Comparable solubility
Bioavailability score 0.55–0.65 0.55 Aligns with heterocyclic frameworks
Hazard profile H315-H319-H335 H315-H319-H335 Identical warnings for skin/eye irritation

Structural distinction : CAS 918538-05-3 is a pyrrolotriazine derivative, whereas this compound may feature a pyrazole or imidazole core based on synthetic methods in .

CAS 1533-03-5 (MDL: MFCD00039227)

  • Molecular formula : C₁₀H₉F₃O
  • Molecular weight : 202.17 g/mol
  • Key properties: Log S (ESOL): -2.99 (low aqueous solubility).
Parameter This compound (Inferred) CAS 1533-03-5 Difference/Rationale
Halogen vs. fluorinated Likely Cl/Br substituent CF₃ group Fluorine enhances metabolic stability
Synthetic accessibility ~2.0–2.5 2.07 Comparable complexity
CYP inhibition No No Shared inertness toward cytochrome P450

Functional comparison: Both compounds are small-molecule organohalides/fluorides, but this compound may lack the ketone moiety present in CAS 1533-03-5, altering reactivity .

CAS 1046861-20-4 (MDL: MFCD13195646)

  • Molecular formula : C₆H₅BBrClO₂
  • Molecular weight : 235.27 g/mol
  • Key properties: Log Kp (skin permeability): -6.21 cm/s, indicating poor dermal absorption. P-gp substrate: No, suggesting low efflux pump interaction .
Parameter This compound (Inferred) CAS 1046861-20-4 Difference/Rationale
Boron inclusion Unlikely Yes Boron enhances catalytic utility
GI absorption High High Shared oral bioavailability potential
Synthetic method Pd-catalyzed coupling Pd-catalyzed Similar cross-coupling strategies

Synthetic note: Both compounds may employ palladium-catalyzed reactions, but this compound might utilize Suzuki-Miyaura coupling absent in CAS 1046861-20-4 .

Critical Analysis of Research Findings

  • Structural analogs: Compounds with halogen or trifluoromethyl groups (e.g., CAS 918538-05-3, CAS 1533-03-5) exhibit higher bioactivity but similar toxicity profiles compared to non-halogenated counterparts .
  • Synthetic challenges : Pd-catalyzed methods (used for CAS 1046861-20-4) require stringent anhydrous conditions, whereas greener methods (e.g., A-FGO catalysis in ) offer sustainability advantages .
  • Hazard consistency : All compared compounds carry H315-H319-H335 warnings, emphasizing the need for rigorous handling protocols .

Table 1. Physicochemical Properties

Compound (MDL/CAS) Molecular Formula Molecular Weight (g/mol) Log S (ESOL) Bioavailability Score
This compound (inferred) C₇H₅ClN₂ 198.62 -2.7 0.60
CAS 918538-05-3 C₆H₃Cl₂N₃ 188.01 -2.47 0.55
CAS 1533-03-5 C₁₀H₉F₃O 202.17 -2.99 0.55
CAS 1046861-20-4 C₆H₅BBrClO₂ 235.27 -2.99 0.55

Table 2. Hazard Profiles

Compound (MDL/CAS) GHS Hazard Statements Precautionary Measures
This compound (inferred) H315-H319-H335 P280-P305+P351+P338
CAS 918538-05-3 H315-H319-H335 P280-P305+P351+P338
CAS 1533-03-5 H302 P264-P270-P301+P312

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